3-Benzoylamino-3-phenyl-propionic acid
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Overview
Description
3-Benzoylamino-3-phenyl-propionic acid is an organic compound with the molecular formula C16H15NO3. It is a derivative of propionic acid, where the hydrogen atoms on the alpha carbon are substituted with a benzoylamino group and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
3-Benzoylamino-3-phenyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-3-phenyl-propionic acid typically involves the reaction of benzoyl chloride with 3-amino-3-phenyl-propionic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylamino-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine group.
Substitution: The benzoylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylformic acid or benzoylacetone.
Reduction: Formation of 3-amino-3-phenyl-propionic acid.
Substitution: Formation of halogenated derivatives or alkylated products.
Mechanism of Action
The mechanism of action of 3-Benzoylamino-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 3-Benzoylamino-3-(4-chlorophenyl)-propionic acid
- 3-Benzoylamino-3-(4-isopropoxyphenyl)-propionic acid
- 3-Benzoylamino-3-(4-methoxyphenyl)-propionic acid
Comparison: Compared to its analogs, 3-Benzoylamino-3-phenyl-propionic acid is unique due to the absence of additional substituents on the phenyl ring. This simplicity allows for more straightforward chemical modifications and a broader range of potential applications. The presence of the benzoylamino group also enhances its reactivity and binding properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-benzamido-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZBLYAGRWDUPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385404 |
Source
|
Record name | 3-Benzoylamino-3-phenyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17207-57-7 |
Source
|
Record name | 3-Benzoylamino-3-phenyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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